Bienvenue dans la boutique en ligne BenchChem!

cis Lacidipine

Photostability Forced Degradation Impurity Profiling

cis-Lacidipine (CAS 103890-79-5), the Z-isomer of Lacidipine, is the pharmacopoeia-mandated BP Impurity C reference standard. Unlike the trans (E)-isomer API, this photodegradant exhibits distinct chromatographic retention, MS fragmentation, and UV-A photoequilibrium behavior. Substituting with generic Lacidipine standard is analytically invalid and jeopardizes regulatory compliance. Procure authentic cis-Lacidipine for stability-indicating HPLC method validation per ICH Q1A/Q2(R1), QC release testing of API and finished dosage forms, and ANDA/NDA impurity profiling. Each batch includes comprehensive Certificate of Analysis with HPLC, NMR, MS, and IR characterization data, ensuring full compliance with BP/EP monographs.

Molecular Formula C26H33NO6
Molecular Weight 455.5 g/mol
CAS No. 103890-79-5
Cat. No. B193137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis Lacidipine
CAS103890-79-5
Synonyms(Z)-4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester; 
Molecular FormulaC26H33NO6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
InChIInChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
InChIKeyGKQPCPXONLDCMU-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





cis-Lacidipine (CAS 103890-79-5): A Critical Reference Standard for Dihydropyridine Analytical Method Development and Quality Control


cis-Lacidipine (CAS 103890-79-5), also designated as Lacidipine BP Impurity C or the Z-isomer, is a stereoisomer of the dihydropyridine calcium channel blocker Lacidipine. While the parent trans-isomer (CAS 103890-78-4) is the therapeutically active agent [1], cis-Lacidipine is identified as a primary photodegradation product and process-related impurity [2]. Its procurement and application are therefore essential for analytical method validation, stability studies, and regulatory compliance during pharmaceutical manufacturing, rather than for direct therapeutic use.

Why cis-Lacidipine (CAS 103890-79-5) Cannot Be Substituted by Generic Lacidipine Standards


Substituting cis-Lacidipine with a generic Lacidipine standard is analytically and regulatorily invalid due to fundamental stereochemical and functional differences. The active pharmaceutical ingredient is the trans (E)-isomer, whereas cis-Lacidipine is a distinct Z-isomer impurity [1]. These isomers exhibit unique chromatographic retention times, mass spectrometric fragmentation patterns, and photochemical stability profiles [2]. Crucially, regulatory pharmacopoeias (e.g., BP, EP) explicitly designate cis-Lacidipine as a specified impurity (Impurity C), requiring its specific and authentic reference standard for method validation. Using the parent drug standard would fail to correctly identify and quantify this critical impurity, jeopardizing analytical accuracy and regulatory approval [3].

Quantitative Differentiation Guide: Key Evidence for cis-Lacidipine (CAS 103890-79-5) Selection


Distinct Photodegradation Pathway: cis-Lacidipine as the Primary UV-A Induced Degradant

In solution under UV-A radiation exposure, cis-Lacidipine is formed as a main photodegradation product of the parent drug Lacidipine via a cis-trans reversible photoequilibrium [1]. This establishes the Z-isomer not as a minor side product but as a principal degradant whose formation must be monitored.

Photostability Forced Degradation Impurity Profiling

Class-Leading Favorable Adverse Event Profile for Parent Molecule Lacidipine vs. Nifedipine

A systematic review and network meta-analysis of 71 randomized controlled trials (N=56,283 patients) found that lacidipine ranked lowest for developing peripheral edema (SUCRA 12.8%) compared to other dihydropyridines, whereas nifedipine ranked highest (SUCRA 81.8%) [1].

Safety Profile Network Meta-Analysis Peripheral Edema

Potent Vascular Smooth Muscle Cell Calcium Channel Blockade: Lacidipine vs. Amlodipine, Nitrendipine, Nifedipine

In A7r5 vascular smooth muscle cells, lacidipine demonstrated the highest potency in inhibiting K+-stimulated cytosolic free Ca2+ increase, with an IC50 of 2.76 nM [1].

Vascular Selectivity Calcium Antagonism In Vitro Pharmacology

Significant Vascular vs. Cardiac Selectivity: A Key Differentiator for Lacidipine

Lacidipine exhibits pronounced vascular selectivity, requiring approximately 100-fold higher concentrations to induce negative inotropic effects in cardiac preparations compared to concentrations needed for vascular smooth muscle antagonism [1].

Tissue Selectivity Cardiovascular Safety Pharmacology

Optimal Industrial and Research Applications for cis-Lacidipine (CAS 103890-79-5)


Analytical Method Development and Validation for Forced Degradation Studies

Use as a primary reference standard to identify and quantify the Z-isomer photodegradant during forced degradation studies of lacidipine drug substance and drug product [1]. This is essential for developing stability-indicating HPLC methods per ICH guidelines. The known UV-A photoequilibrium between the trans- and cis-isomers makes authentic cis-Lacidipine critical for accurate peak identification and method specificity.

Regulatory Quality Control for ANDA Filings and Commercial Production

Serve as a reference standard for Lacidipine BP Impurity C in the quality control release and stability testing of Lacidipine Active Pharmaceutical Ingredient (API) and finished dosage forms [2]. Use is mandated for compliance with pharmacopoeial monographs and to support Abbreviated New Drug Application (ANDA) submissions, ensuring batch-to-batch consistency and impurity control.

Pharmacological Research on Stereoselective Calcium Channel Blockade

Investigate the stereospecificity of dihydropyridine calcium channel antagonists. Given the marked differences in vasodilatory potency, onset/offset kinetics, and adverse event profiles among different DHP isomers and analogs [3], cis-Lacidipine serves as a crucial comparator tool to elucidate structure-activity relationships (SAR) and the functional consequences of stereochemistry at the L-type calcium channel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis Lacidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.